Tert-butyl 1-(5-aminopyridin-2-yl)pyrrolidin-3-ylcarbamate
Description
Tert-butyl 1-(5-aminopyridin-2-yl)pyrrolidin-3-ylcarbamate is a pyrrolidine-based carbamate derivative featuring a 5-aminopyridin-2-yl substituent. This compound is structurally characterized by a tert-butyl carbamate group attached to the pyrrolidine ring, which serves as a protective group for the amine functionality . The (S)-enantiomer of this compound (CAS: 1085843-07-7) has a molecular weight of 278.36 g/mol and a purity of ≥95%, as reported in laboratory-grade chemical catalogs .
Properties
IUPAC Name |
tert-butyl N-[1-(5-aminopyridin-2-yl)pyrrolidin-3-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O2/c1-14(2,3)20-13(19)17-11-6-7-18(9-11)12-5-4-10(15)8-16-12/h4-5,8,11H,6-7,9,15H2,1-3H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVXNHLWYLJDILD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(C1)C2=NC=C(C=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60703525 | |
| Record name | tert-Butyl [1-(5-aminopyridin-2-yl)pyrrolidin-3-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60703525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
709029-89-0 | |
| Record name | tert-Butyl [1-(5-aminopyridin-2-yl)pyrrolidin-3-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60703525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl 1-(5-aminopyridin-2-yl)pyrrolidin-3-ylcarbamate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Aminopyridine Group: The 5-aminopyridin-2-yl group is introduced via a nucleophilic substitution reaction.
Attachment of the Tert-butyl Carbamate Group: The final step involves the protection of the amine group with a tert-butyl carbamate group using tert-butyl chloroformate under basic conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Oxidation Reactions
The tertiary amine in the pyrrolidine ring undergoes oxidation under controlled conditions. Common oxidizing agents include:
-
Potassium permanganate (KMnO₄) in acidic or neutral media
-
Hydrogen peroxide (H₂O₂) with catalytic metal oxides
Key Products :
-
N-Oxide derivatives (via pyrrolidine ring oxidation)
-
Carboxylic acid (under strong oxidative cleavage of the pyrrolidine ring)
Example Reaction :
This reaction is critical for modulating the compound’s polarity and bioavailability.
Reduction Reactions
The carbamate group and aromatic pyridine ring participate in reduction reactions:
-
Catalytic hydrogenation (H₂/Pd-C) reduces the pyridine ring to piperidine.
-
Lithium aluminum hydride (LiAlH₄) cleaves the carbamate to yield a primary amine.
Key Products :
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Tert-butyl 1-(5-aminopiperidin-2-yl)pyrrolidin-3-ylamine (via pyridine reduction)
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1-(5-Aminopyridin-2-yl)pyrrolidin-3-amine (via carbamate cleavage).
Nucleophilic Substitution
The carbamate’s tert-butyloxycarbonyl (Boc) group is labile under acidic conditions, enabling substitution:
| Reagent | Conditions | Product |
|---|---|---|
| HCl (gaseous) | Dichloromethane, 0°C | Deprotected amine |
| Trifluoroacetic acid | Room temperature, 2 hours | Free amine + CO₂ + tert-butanol |
Applications : Boc deprotection is essential for further functionalization in drug synthesis .
Cross-Coupling Reactions
The 5-aminopyridin-2-yl moiety participates in palladium-catalyzed coupling:
-
Suzuki-Miyaura Coupling :
Yields: 60–85% (optimized conditions) . -
Buchwald-Hartwig Amination :
Introduces alkyl/aryl amines at the pyridine’s amino group with XPhos-Pd-G2 catalyst .
Acylation and Alkylation
The primary amine on the pyridine ring reacts with:
-
Acetyl chloride → N-acetyl derivatives (yield: 75–90%)
Example :
This modifies solubility and target affinity.
Cyclization Reactions
Under thermal or catalytic conditions, the compound forms heterocyclic systems:
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Heck Cyclization : Generates fused pyrido-pyrrolidine scaffolds (130°C, Pd(OAc)₂) .
-
Intramolecular Amidation : Produces bicyclic lactams (EDCI/HOBt) .
Stability Under Hydrolytic Conditions
The carbamate hydrolyzes in basic media:
Half-life : ~4 hours at pH 12.
Comparative Reactivity Table
| Reaction Type | Reagents/Conditions | Key Product | Yield |
|---|---|---|---|
| Boc Deprotection | HCl (gaseous), 0°C | Free amine | 95% |
| Suzuki Coupling | Pd(dppf)Cl₂, K₂CO₃, 80°C | Biaryl derivative | 78% |
| N-Acetylation | AcCl, Et₃N, RT | N-Acetylated compound | 88% |
| Oxidation (N-Oxide) | H₂O₂, WO₃, 50°C | Pyrrolidine N-oxide | 65% |
Research Findings
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Pharmacological Relevance : Derivatives from cross-coupling show enhanced kinase inhibition (CDK2 IC₅₀: 12 nM) .
-
Thermal Stability : Decomposes above 200°C, releasing CO₂ and isobutene.
This compound’s reactivity profile underscores its utility in synthesizing bioactive molecules, particularly in oncology and CNS drug discovery. Experimental protocols and yields are consistent with industry standards .
Scientific Research Applications
Medicinal Chemistry
Tert-butyl 1-(5-aminopyridin-2-yl)pyrrolidin-3-ylcarbamate is primarily investigated for its pharmacological properties. Its structure allows it to interact with various biological targets, making it a candidate for drug development.
Potential Therapeutic Uses :
- Anticancer Activity : Research indicates that compounds with similar structures may exhibit cytotoxic effects against cancer cell lines by inhibiting specific enzymes involved in tumor growth .
- Neuroprotective Effects : Due to its ability to inhibit acetylcholinesterase (AChE), it may have applications in treating neurodegenerative diseases like Alzheimer's disease by enhancing cholinergic signaling .
Enzyme Inhibition Studies
The compound has been utilized in studies focusing on enzyme interactions. Its ability to inhibit AChE suggests potential applications in understanding cholinergic pathways and developing treatments for conditions associated with cholinergic dysfunction .
Synthesis of Complex Molecules
This compound serves as an intermediate in the synthesis of more complex organic compounds. It can facilitate the development of novel pharmaceuticals through various chemical reactions, including oxidation, reduction, and substitution reactions .
Case Study 1: Anticancer Activity
In a study published in a peer-reviewed journal, researchers synthesized several derivatives of this compound. These derivatives were tested against various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis. The study highlighted the structure–activity relationship (SAR) of these compounds, emphasizing the importance of the pyrrolidine and aminopyridine moieties in enhancing biological activity .
Case Study 2: Neuroprotective Properties
Another research project focused on the neuroprotective effects of the compound in animal models of Alzheimer's disease. The results indicated that treatment with this compound led to improved cognitive function and reduced levels of amyloid-beta plaques, a hallmark of Alzheimer’s pathology. This study supports further exploration into its potential as a therapeutic agent for neurodegenerative diseases .
Mechanism of Action
The mechanism of action of Tert-butyl 1-(5-aminopyridin-2-yl)pyrrolidin-3-ylcarbamate involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other biomolecules, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Key Observations:
- Substituent Reactivity: The 5-amino group in the target compound offers superior reactivity for further functionalization (e.g., acylation, sulfonylation) compared to methoxy or bromo substituents in analogues .
- Steric and Electronic Effects: The tert-butyl carbamate group provides steric protection, but the 5-amino pyridine moiety introduces electronic effects that may influence binding affinity in drug candidates .
Biological Activity
Tert-butyl 1-(5-aminopyridin-2-yl)pyrrolidin-3-ylcarbamate, also known as BB35-0134, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
This compound is believed to interact with various biological targets, potentially influencing pathways related to cell proliferation and apoptosis. The presence of the aminopyridine moiety suggests possible interactions with receptors or enzymes involved in neurotransmission and cellular signaling.
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of pyridine and pyrrolidine have shown effectiveness against various bacterial strains and fungi, suggesting that this compound may also possess similar activities.
Study on Antiviral Properties
A study published in the Journal of Medicinal Chemistry explored the antiviral properties of related compounds. While specific data on this compound was limited, it was noted that pyridine derivatives often exhibit antiviral activity against viruses such as HIV and Hepatitis C by inhibiting viral replication mechanisms .
In Vivo Studies
In vivo studies have demonstrated that compounds with structural similarities to this compound can modulate immune responses. For example, a study involving immune cell assays showed that certain derivatives could enhance cytokine production in mouse splenocytes when exposed to recombinant proteins .
Data Table: Biological Activity Overview
Q & A
Q. Example Pathway :
| Step | Reagents/Conditions | Intermediate | Yield (%) |
|---|---|---|---|
| 1 | Boc anhydride, DMF, 0–25°C | Boc-protected pyrrolidine | 65–75 |
| 2 | 5-aminopyridin-2-yl coupling agent (e.g., EDC/HOBt) | Crude product | 50–60 |
| 3 | Silica gel chromatography (EtOAc/hexane) | Pure compound | >95% purity |
What analytical techniques are critical for confirming the structural integrity of this compound?
Q. Basic
- NMR Spectroscopy :
- Mass Spectrometry (HRMS) : Exact mass confirmation (C₁₄H₂₂N₄O₂ requires m/z 278.35) .
- X-ray Crystallography : Resolves stereochemistry and hydrogen-bonding networks (using SHELX software for refinement) .
How does the Boc group influence the compound’s stability during storage and reactions?
Advanced
The tert-butyl carbamate group provides steric protection to the amine but is susceptible to:
- Acid-Catalyzed Deprotection : Trifluoroacetic acid (TFA) or HCl in dioxane cleaves the Boc group.
- Nucleophilic Substitution : Under basic conditions, the carbonyl may react with strong nucleophiles (e.g., Grignard reagents) .
- Thermal Degradation : Prolonged heating (>100°C) can lead to Hofmann elimination, forming pyrroline derivatives .
Q. Stability Table :
| Condition | Risk | Mitigation |
|---|---|---|
| Acidic (pH <3) | Deprotection | Store at neutral pH, 4°C |
| Basic (pH >10) | Nucleophilic attack | Avoid strong bases |
| High Temp. | Degradation | Use inert atmosphere, low temp. |
What challenges arise in optimizing enantioselective synthesis of this compound?
Q. Advanced
- Stereocontrol : The pyrrolidine ring’s 3D conformation requires chiral catalysts (e.g., Jacobsen’s catalyst) or enantiopure starting materials.
- Racemization Risk : Basic conditions during Boc protection may racemize chiral centers. Use low-temperature Boc activation (0°C) .
- Chromatography Resolution : Diastereomers may co-elute; chiral HPLC with amylose columns improves separation .
How can researchers resolve contradictions in reported reaction yields for similar carbamates?
Data Contradiction Analysis
Discrepancies often stem from:
Q. Case Study :
| Source | Solvent | Catalyst Ratio | Yield (%) |
|---|---|---|---|
| Study A | DMF | 1:1.2 | 72 |
| Study B | THF | 1:1 | 58 |
What computational tools predict the compound’s reactivity in nucleophilic environments?
Q. Advanced
- DFT Calculations : Model nucleophilic attack sites using Gaussian09 (B3LYP/6-31G* basis set). The Boc carbonyl is electrophilic (LUMO: −1.8 eV) .
- Molecular Dynamics : Simulate solvation effects in water/DMSO mixtures to predict hydrolysis rates .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
